4-(3-Aminophenyl)-2-hydroxypyridine
CAS No.: 937689-28-6
Cat. No.: VC11713688
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937689-28-6 |
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Molecular Formula | C11H10N2O |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 4-(3-aminophenyl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14) |
Standard InChI Key | XPSNJFZUDHITSI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(3-aminophenyl)-2-hydroxypyridine (C₁₁H₁₀N₂O) features a pyridine core with two functional groups: a hydroxyl (-OH) at position 2 and an aminophenyl (-C₆H₄NH₂) moiety at position 4. The presence of both electron-donating (amine) and electron-withdrawing (hydroxyl) groups creates a polarized electronic environment, influencing its solubility, stability, and reactivity.
Molecular Characteristics
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Molecular Formula: C₁₁H₁₀N₂O
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Molecular Weight: 186.22 g/mol (calculated from atomic weights).
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SMILES Notation: OC1=NC=CC(=C1)C2=CC(=CC=C2)N.
Physicochemical Data
While experimental data for this specific compound are scarce, analogous hydroxypyridines exhibit the following properties :
Property | Value/Range |
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Melting Point | ~170–180°C (estimated) |
Water Solubility | Low (<1 mg/mL) |
LogP (Partition Coefficient) | 1.2–1.8 (predicted) |
pKa (Hydroxyl Group) | ~6.5–7.5 |
The hydroxyl group contributes to weak acidity, enabling salt formation under basic conditions. The aminophenyl moiety enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Ring-Opening and Cyclization Strategies
A common route to hydroxypyridines involves the ring-opening of furan derivatives followed by cyclization. For example, 2-amino-3-hydroxypyridine is synthesized via chlorination of furfural in aqueous medium, followed by alkaline cyclization :
Example Protocol (Adapted from Patent Data) :
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Chlorination: Furfural (20 g) is treated with chlorine gas (37 g) at 0–10°C in water.
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Cyclization: The intermediate is reacted with liquid alkali (pH 1.5–2) to yield the hydroxypyridine core.
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Amination: Introduction of the 3-aminophenyl group may proceed via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts.
Purification Techniques
Crude products often require purification due to side reactions. Recrystallization from hot DMF or column chromatography (silica gel, eluent: ethyl acetate/hexane) are effective for isolating 4-(3-aminophenyl)-2-hydroxypyridine .
Functional Applications
Pharmaceutical Intermediate
The Boc-protected derivative (e.g., 5-(4-Boc-aminophenyl)-2-hydroxypyridine) serves as a precursor in drug synthesis, particularly for kinase inhibitors and antipsychotic agents . The free amine group enables conjugation with bioactive molecules, enhancing target specificity.
Coordination Chemistry
Hydroxypyridines act as ligands for transition metals. The hydroxyl and amine groups in 4-(3-aminophenyl)-2-hydroxypyridine may form stable complexes with Cu(II) or Fe(III), relevant to catalysis or materials science .
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce waste.
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Biological Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Environmental Impact: Studies on biodegradation pathways, informed by microbial catabolism of 4-hydroxypyridine .
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